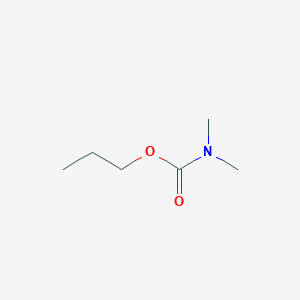
9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyl, amino, hydroxy, and pyran rings, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) typically involves multi-step organic reactions. These steps may include:
Formation of the Tetracene Core: The tetracene core can be synthesized through a series of cyclization reactions.
Functional Group Addition: Introduction of acetyl, amino, and hydroxy groups through selective reactions.
Pyran Ring Formation: Formation of pyran rings via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5,12-Naphthacenedione,9-acetyl-7,9-bis[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-,dihydrochloride, (7S-cis)- (9CI) .
Uniqueness
The uniqueness of 9-Acetyl-7,9-bis((4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione dihydrochloride (cis) lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and applications.
Propiedades
Fórmula molecular |
C32H40Cl2N2O11 |
|---|---|
Peso molecular |
699.6 g/mol |
Nombre IUPAC |
(7R,9R)-9-acetyl-7,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride |
InChI |
InChI=1S/C32H38N2O11.2ClH/c1-12-26(36)18(33)8-21(42-12)44-20-11-32(14(3)35,45-22-9-19(34)27(37)13(2)43-22)10-17-23(20)31(41)25-24(30(17)40)28(38)15-6-4-5-7-16(15)29(25)39;;/h4-7,12-13,18-22,26-27,36-37,40-41H,8-11,33-34H2,1-3H3;2*1H/t12?,13?,18?,19?,20-,21?,22?,26?,27?,32-;;/m1../s1 |
Clave InChI |
VFFAWQOYRHDZKT-JZUDIWCISA-N |
SMILES isomérico |
CC1C(C(CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)OC6CC(C(C(O6)C)O)N)N)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
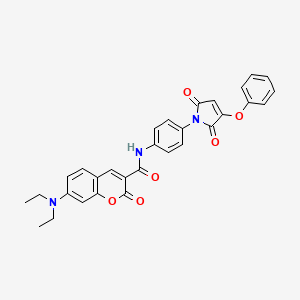
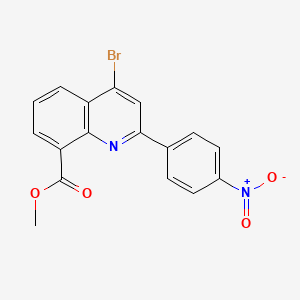

![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)

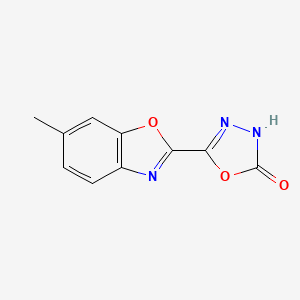
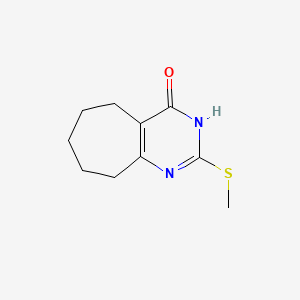
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)

![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)


